molecular formula C9H19NO4 B3308464 3-[Bis(2-methoxyethyl)amino]propanoic acid CAS No. 938291-25-9

3-[Bis(2-methoxyethyl)amino]propanoic acid

Cat. No.: B3308464
CAS No.: 938291-25-9
M. Wt: 205.25 g/mol
InChI Key: BICCMIWYAQHGQH-UHFFFAOYSA-N
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Description

3-[Bis(2-methoxyethyl)amino]propanoic acid is an organic compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol . . This compound is characterized by the presence of a propanoic acid backbone with a bis(2-methoxyethyl)amino group attached to the β-carbon.

Chemical Reactions Analysis

3-[Bis(2-methoxyethyl)amino]propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[Bis(2-methoxyethyl)amino]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Bis(2-methoxyethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The bis(2-methoxyethyl)amino group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[Bis(2-methoxyethyl)amino]propanoic acid can be compared with other similar compounds, such as:

    β-Alanine: A simple amino acid with a similar backbone but without the bis(2-methoxyethyl)amino group.

    N,N-Dimethyl-β-alanine: A derivative of β-alanine with dimethylamino substitution.

    N,N-Diethyl-β-alanine: Another derivative with diethylamino substitution.

The uniqueness of this compound lies in its specific bis(2-methoxyethyl)amino substitution, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-[bis(2-methoxyethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-13-7-5-10(6-8-14-2)4-3-9(11)12/h3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICCMIWYAQHGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC(=O)O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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